4-Iodo-1-isobutyl-1H-pyrazole
Overview
Description
4-Iodo-1-isobutyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. It features an iodine atom and an isobutyl group attached to a pyrazole ring.
Scientific Research Applications
4-Iodo-1-isobutyl-1H-pyrazole has several scientific research applications, including:
Safety and Hazards
4-Iodo-1-isobutyl-1H-pyrazole is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1-isobutyl-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism in humans and the synthesis of mycocyclosin in Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its target enzymes. For instance, it may affect the alcohol metabolism pathway in humans and the mycocyclosin synthesis pathway in Mycobacterium tuberculosis . The downstream effects of these interactions can vary widely and are subject to further investigation.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its target enzymes. By modulating the activities of these enzymes, it can potentially alter the associated biochemical pathways and their downstream processes .
Biochemical Analysis
Biochemical Properties
4-Iodo-1-isobutyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C . These interactions can lead to the inhibition or activation of these enzymes, affecting metabolic processes involving alcohols and aldehydes . Additionally, this compound can bind to mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the G0/G1 phase of the cell cycle, potentially delaying cell cycle progression and inducing apoptosis . Furthermore, this compound can modulate the levels of specific proteins, such as p27, which plays a role in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alcohol dehydrogenase enzymes can result in the inhibition of these enzymes, affecting the metabolism of alcohols and aldehydes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce apoptosis and affect cell cycle progression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including apoptosis and disruption of cellular metabolism . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, its interaction with alcohol dehydrogenase enzymes can influence the metabolism of alcohols and aldehydes, leading to changes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . Another approach involves the use of acetic acid to obtain 5-aryl-4-iodopyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as the use of transition-metal catalysts and multicomponent processes, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium bicarbonate and molecular iodine are commonly used.
Oxidation Reactions: Bromine can be employed for in situ oxidation to form pyrazoles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Shares the iodine substitution but lacks the isobutyl group.
1-Isobutyl-1H-pyrazole: Lacks the iodine atom but retains the isobutyl group.
Properties
IUPAC Name |
4-iodo-1-(2-methylpropyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWFPVOYNYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621933 | |
Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918487-09-9 | |
Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918487-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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